1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-bromo-2,3-difluorobenzene with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene depends on the specific application and reaction it is involved in. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
1-Bromo-3,4-difluoro-2-(2,2,2-trifluoroethoxy)benzene: Differing in the position of the fluorine atoms on the benzene ring.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Lacking the additional fluorine atoms on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(11)6(4)10)15-3-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQFPYMZBYHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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